molecular formula C9H8O5 B1622916 4-Hydroxyphenylmalonic acid CAS No. 64076-52-4

4-Hydroxyphenylmalonic acid

Cat. No.: B1622916
CAS No.: 64076-52-4
M. Wt: 196.16 g/mol
InChI Key: RXVOSJKRWDTBBH-UHFFFAOYSA-N
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Description

4-Hydroxyphenylmalonic acid is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

64076-52-4

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

2-(4-hydroxyphenyl)propanedioic acid

InChI

InChI=1S/C9H8O5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7,10H,(H,11,12)(H,13,14)

InChI Key

RXVOSJKRWDTBBH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)C(=O)O)O

Other CAS No.

64076-52-4

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Alkylation Reactions

4-HPMA undergoes esterification under acidic or basic conditions. For example:

  • Methyl ester formation : Reaction with methanol and concentrated sulfuric acid (3:1 molar ratio to 4-HPMA) at 60°C for 5 hours yields dimethyl 4-hydroxyphenylmalonate in 87% yield .

  • Ethyl ester synthesis : Treatment with absolute ethanol and anhydrous HCl in benzene produces the diethyl ester (85% yield) .

These esters serve as intermediates in further alkylation steps. For instance, malonic ester synthesis involves deprotonation to form an enolate, which reacts with alkyl halides (e.g., benzyl chloride) to introduce substituents at the α-position .

Decarboxylation and Tautomerization

Thermal or acidic conditions promote decarboxylation:

  • Decarboxylation : At elevated temperatures (~135°C), 4-HPMA loses one carboxyl group to form 4-hydroxyphenylacetic acid (4-HPAA), identified via melting point analysis and conversion to barbituric acid .

  • Enol tautomerization : The resulting enol intermediate tautomerizes to the stable keto form, confirmed by LC-MS detection of N-(4-hydroxyphenyl)formamide as a byproduct .

Oxidation Reactions

4-HPMA reacts with oxidizing agents such as hexacyanoferrate(III) (HCF(III)) in alkaline media:

  • Kinetics : First-order dependence on [HCF(III)], fractional order in [OH⁻], with activation energy E<sub>a</sub> = 22.86 kJ/mol .

  • Products : Oxidative cleavage yields malonic acid and 4-hydroxyphenylformamide , validated by LC-MS (m/z 137) .

Table 1: Activation Parameters for HCF(III) Oxidation of 4-HPMA

ParameterValue
ΔH<sup>‡</sup>20.386 kJ/mol
ΔS<sup>‡</sup>-321.29 J/(K·mol)
ΔG<sup>‡</sup>116.13 kJ/mol

Cyclocondensation and Heterocycle Formation

4-HPMA participates in cyclocondensation with amines or hydrazines:

  • Pyridinedione synthesis : Reaction with acetophenonaniles at >250°C forms pyrano-pyridinediones via ketene intermediates .

  • Thiazolidinone derivatives : Thioglycolic acid and ZnCl<sub>2</sub> facilitate cyclization to 4-hydroxyquinolin-2(1H)-one derivatives, showing anticancer activity (IC<sub>50</sub> = 0.0298 μM for A549 cells) .

Biological and Metabolic Pathways

  • Microbial metabolism : Gut microbiota (e.g., Lactobacillus, Bifidobacterium) convert 4-HPMA to 4-hydroxyphenyllactic acid , a ROS scavenger .

  • Diagnostic relevance : Elevated serum levels correlate with neurodegenerative diseases, detected via UPLC-MS/MS (LLOQ = 0.02–0.25 μmol/L) .

Thermal Stability and Reaction Optimization

Differential scanning calorimetry (DSC) reveals:

  • Exothermic transitions : Onset at 240°C, peaking at 260°C, indicating ketene intermediate formation .

  • Yield optimization : Stepwise carbonation of benzylsodium at 30–50°C maximizes 4-HPMA production (95–99% yield) .

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